molecular formula C7H7Br2NO2S B7866761 2,4-Dibromo-N-methylbenzene-1-sulfonamide

2,4-Dibromo-N-methylbenzene-1-sulfonamide

Cat. No.: B7866761
M. Wt: 329.01 g/mol
InChI Key: JXXUNHKRPFYATR-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of two bromine atoms and a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide typically involves the bromination of N-methylbenzene-1-sulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atoms can be oxidized to form bromine-containing derivatives.

  • Reduction: The compound can be reduced to remove the bromine atoms, resulting in different derivatives.

  • Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃), can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine dioxide (BrO₂) derivatives.

  • Reduction: Dibromomethylbenzene derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2,4-Dibromo-N-methylbenzene-1-sulfonamide is utilized in various scientific research fields, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-Dibromo-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonamide group play crucial roles in these interactions, affecting the biological activity of the compound.

Comparison with Similar Compounds

  • 2,6-Dibromo-N-methylbenzene-1-sulfonamide: Similar structure but with bromine atoms at different positions on the benzene ring.

  • N-Methylbenzene-1-sulfonamide: Lacks bromine atoms, resulting in different chemical properties and reactivity.

Uniqueness: 2,4-Dibromo-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of two bromine atoms at the 2 and 4 positions provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2,4-dibromo-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXUNHKRPFYATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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